Cas no 910321-93-6 (3-Isobutylisoxazole-5-carboxylic acid)

3-イソブチルイソキサゾール-5-カルボン酸は、複雑な有機合成において重要な中間体として機能する化合物です。その特徴的なイソキサゾール骨格とカルボキシル基を有しており、医薬品や農薬の開発において有用な構造ユニットを提供します。特に、分子設計において高い反応性と選択性を示すため、精密な化学変換が可能です。また、適度な極性と溶解性を有するため、各種溶媒系での取り扱いが容易という利点があります。この化合物は、ヘテロ環化学や創薬化学研究において、新規生物活性分子の構築に広く活用されています。

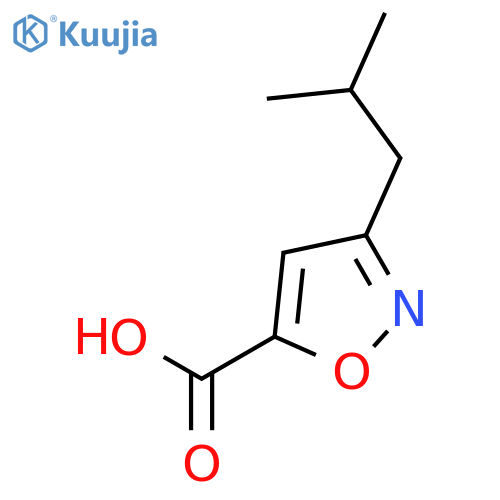

910321-93-6 structure

商品名:3-Isobutylisoxazole-5-carboxylic acid

CAS番号:910321-93-6

MF:C8H11NO3

メガワット:169.177842378616

MDL:MFCD08059886

CID:1079684

PubChem ID:25220792

3-Isobutylisoxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Isobutylisoxazole-5-carboxylic acid

- 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid

- 3-Isobutyl-isoxazole-5-carboxylic acid

- 3-isobutylisoxazole-5-carboxylic acid(SALTDATA: FREE)

- EN300-1850546

- CS-0274109

- 3-Isobutylisoxazole-5-carboxylic acid, AldrichCPR

- FT-0706402

- RMWIOKNXSJKWNK-UHFFFAOYSA-N

- DTXSID10649348

- LS-03307

- F88154

- 910321-93-6

- MFCD08059886

- SCHEMBL5286994

- 3-isobutylisoxazole-5-carboxylicacid

- 5-Isoxazolecarboxylic acid, 3-(2-methylpropyl)-

- 3-Isobutyl-5-isoxazolecarboxylic acid

- AKOS000302942

- STK500790

- DA-18604

- ALBB-009875

-

- MDL: MFCD08059886

- インチ: InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11)

- InChIKey: RMWIOKNXSJKWNK-UHFFFAOYSA-N

- ほほえんだ: CC(C)CC1=NOC(=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 169.07400

- どういたいしつりょう: 169.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 321.1±30.0 °C at 760 mmHg

- フラッシュポイント: 148.0±24.6 °C

- PSA: 63.33000

- LogP: 1.57130

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Isobutylisoxazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

3-Isobutylisoxazole-5-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Isobutylisoxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850546-0.05g |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

910321-93-6 | 95% | 0.05g |

$28.0 | 2023-09-19 | |

| Enamine | EN300-1850546-0.1g |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

910321-93-6 | 95% | 0.1g |

$39.0 | 2023-09-19 | |

| abcr | AB216349-500 mg |

3-Isobutyl-5-isoxazolecarboxylic acid; 95% |

910321-93-6 | 500MG |

€254.60 | 2023-02-05 | ||

| Enamine | EN300-1850546-0.5g |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

910321-93-6 | 95% | 0.5g |

$100.0 | 2023-09-19 | |

| Enamine | EN300-1850546-1.0g |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

910321-93-6 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1850546-2.5g |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

910321-93-6 | 95% | 2.5g |

$306.0 | 2023-09-19 | |

| abcr | AB216349-500mg |

3-Isobutyl-5-isoxazolecarboxylic acid, 95%; . |

910321-93-6 | 95% | 500mg |

€397.00 | 2025-03-19 | |

| abcr | AB216349-5g |

3-Isobutyl-5-isoxazolecarboxylic acid, 95%; . |

910321-93-6 | 95% | 5g |

€1277.00 | 2025-03-19 | |

| Aaron | AR00GUHG-1g |

3-isobutylisoxazole-5-carboxylic acid |

910321-93-6 | 95% | 1g |

$442.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344779-1g |

3-Isobutylisoxazole-5-carboxylic acid |

910321-93-6 | 95+% | 1g |

¥2592.00 | 2024-04-25 |

3-Isobutylisoxazole-5-carboxylic acid 関連文献

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

910321-93-6 (3-Isobutylisoxazole-5-carboxylic acid) 関連製品

- 14716-92-8(3-propyl-1,2-oxazole-5-carboxylic acid)

- 876716-46-0(3-cyclohexyl-1,2-oxazole-5-carboxylic acid)

- 870704-25-9(3-cyclopropyl-1,2-oxazole-5-carboxylic acid)

- 14633-22-8(3-Isopropylisoxazole-5-carboxylic acid)

- 14633-21-7(3-Ethylisoxazole-5-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:910321-93-6)3-Isobutylisoxazole-5-carboxylic acid

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):192.0/307.0/614.0/2148.0